

# In-Depth Technical Guide to 2,6-Difluoroanisole: Properties and Applications

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## Compound of Interest

Compound Name: **2,6-Difluoroanisole**

Cat. No.: **B1301606**

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## Introduction

**2,6-Difluoroanisole** is a fluorinated aromatic ether that serves as a crucial building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1][2][3][4]</sup> The presence of two fluorine atoms at the ortho positions to the methoxy group significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for the introduction of the 2,6-difluorophenyl moiety. This guide provides a comprehensive overview of the physical and chemical properties of **2,6-Difluoroanisole**, detailed experimental protocols, and its applications in modern organic synthesis.

## Physical Properties

**2,6-Difluoroanisole** is a colorless to light yellow, transparent liquid at room temperature.<sup>[3][5]</sup> A summary of its key physical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> O	[3]
Molecular Weight	144.12 g/mol	[3]
Boiling Point	70-72 °C	[5]
Flash Point	61 °C	[5]
Density	1.21 g/mL	[3]
Appearance	Colorless to light yellow clear liquid	[3]
CAS Number	437-82-1	[3]

No specific melting point has been reported for **2,6-Difluoroanisole** in the reviewed literature.

Solubility:

While quantitative solubility data for **2,6-Difluoroanisole** in a range of organic solvents is not extensively documented, its structural analogue, 2,6-difluorotoluene, is known to be soluble in common organic solvents such as ethanol, ether, and chloroform. Given its chemical structure, **2,6-Difluoroanisole** is expected to exhibit similar solubility behavior and be miscible with a wide range of common organic solvents. It is slightly soluble in water.[1]

## Chemical Properties and Reactivity

The chemical behavior of **2,6-Difluoroanisole** is largely dictated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms.

**Aromatic Ring Reactivity:** The two fluorine atoms significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to anisole. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present.

**Ortho-Lithiation:** The methoxy group can act as a directed metalation group (DMG), facilitating the removal of a proton at the ortho position (C3) by strong bases like organolithium reagents.

This ortho-lithiation provides a powerful method for the introduction of various electrophiles at a specific position on the aromatic ring.

**Stability:** **2,6-Difluoroanisole** exhibits good thermal stability.<sup>[4]</sup> However, like many halogenated aromatic compounds, it may be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.

Spectroscopic Data:

Spectrum Type	Key Features
<sup>1</sup> H NMR	Signals corresponding to the methoxy protons and the aromatic protons.
<sup>13</sup> C NMR	Resonances for the methoxy carbon and the aromatic carbons, with characteristic C-F coupling.
IR	Absorption bands typical for C-O-C stretching of the ether, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spec.	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

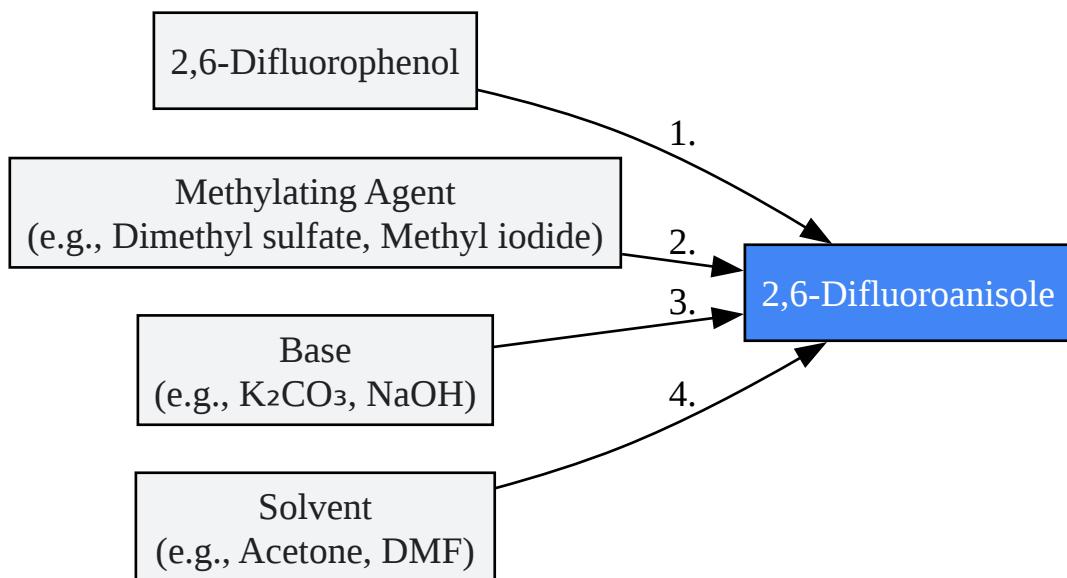
(Specific spectral data for **2,6-Difluoroanisole** is not readily available in the public domain. The information provided is based on the expected spectroscopic behavior of the molecule.)

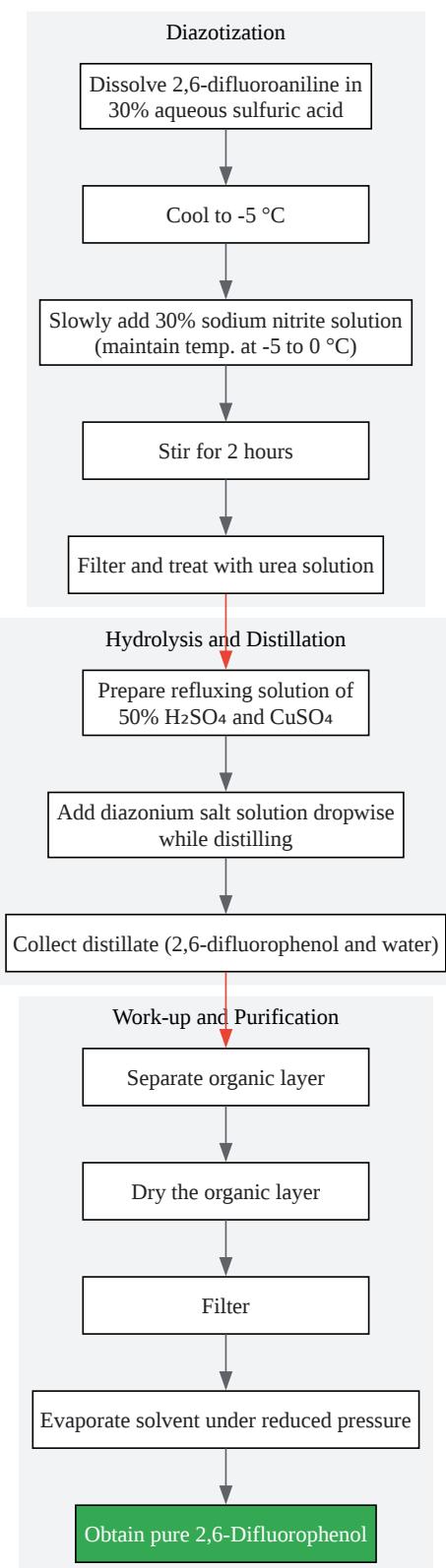
## Experimental Protocols

### Synthesis of 2,6-Difluoroanisole via Methylation of 2,6-Difluorophenol

A common and effective method for the preparation of **2,6-Difluoroanisole** is the methylation of commercially available 2,6-difluorophenol.

Reaction Scheme:



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